(Chloromethyl)trimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

CMTMS is a versatile coupling agent used to modify the surfaces of inorganic materials like glass, silica, and metal oxides []. It reacts with hydroxyl groups (OH) present on these surfaces, forming a covalent bond between the organic group and the inorganic substrate. This modification process improves adhesion, promotes the growth of specific cell types, and introduces new functionalities for further chemical reactions [].

Organic Synthesis

The chloromethyl group (CH2Cl) in CMTMS serves as a reactive site for further organic transformations. Researchers utilize CMTMS for the introduction of the chloromethyl functionality into various organic molecules, enabling the creation of new materials with desired properties.

Bioconjugation

CMTMS can be employed for bioconjugation, a technique used to link biomolecules (e.g., proteins, enzymes, antibodies) to surfaces or other molecules. The chloromethyl group reacts with thiol groups (SH) present in certain biomolecules, forming a stable bond for bioconjugation applications.

Sol-Gel Processing

CMTMS plays a role in sol-gel processing, a method for preparing inorganic materials from molecular precursors. It acts as a coupling agent, promoting the formation of a network structure during the sol-gel transition. This allows for the creation of tailored materials with specific properties for research purposes.

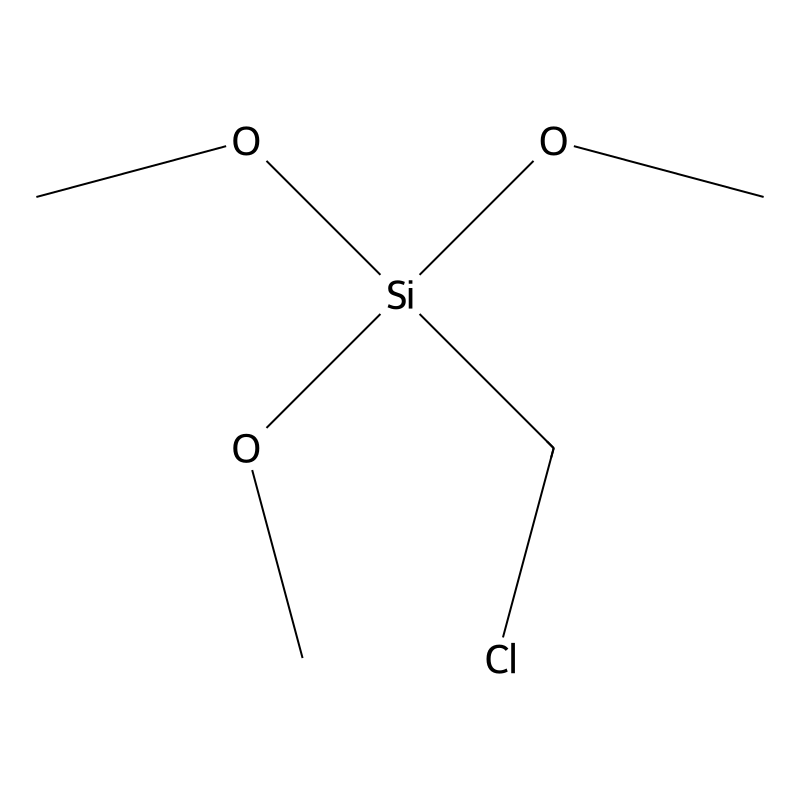

(Chloromethyl)trimethoxysilane is an organosilicon compound characterized by the presence of a chloromethyl group and three methoxy groups attached to a silicon atom. Its molecular formula is , and it has a molecular weight of approximately 238.80 g/mol. This compound appears as a colorless to pale yellow liquid and has a boiling point of 206-208°C and a flash point of 87°C, indicating its flammable nature . The compound is primarily used in various industrial applications due to its unique chemical properties, particularly its reactivity in forming silane-based polymers and other silicon-containing materials.

CMTMOS primarily functions as a coupling agent due to its bifunctional nature. The hydrolyzable methoxy groups allow it to bond with inorganic substrates like metal oxides or glass, while the chloromethyl group offers a reactive site for attachment to organic molecules. This mechanism is employed in surface modification, where CMTMOS creates a bridge between organic and inorganic materials, enhancing adhesion and promoting the formation of functional coatings.

For instance, CMTMOS can be used to modify the surface of silica nanoparticles, introducing organic functionalities that enable their incorporation into organic polymers, creating new composite materials.

CMTMOS is a corrosive and irritant compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. Additionally, it is flammable and reacts exothermically with water [].

Safety Precautions:

- Handle CMTMOS with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Store the compound in a cool, dry, and well-ventilated container.

- Avoid contact with skin, eyes, and clothing.

- Work in a well-ventilated area and dispose of waste according to recommended procedures [].

Data:

- No specific data on the toxicity of CMTMOS is readily available. However, due to its chemical properties, it is classified as a hazardous material.

- Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles, such as amines and alcohols, leading to the formation of new silane derivatives.

- Hydrolysis: In the presence of water, (Chloromethyl)trimethoxysilane can hydrolyze to produce silanols and hydrochloric acid.

- Condensation Reactions: It can undergo condensation to form siloxane bonds, which are essential for creating silane-based polymers .

These reactions highlight the compound's versatility in organic synthesis and materials science.

While specific biological activities of (Chloromethyl)trimethoxysilane are not extensively documented, its mode of action involves the formation of silane-based polymers that may exhibit biocompatibility depending on their application. The compound's potential interactions with biological systems should be approached with caution due to its reactivity and possible toxicity associated with the chloromethyl group, which may lead to skin sensitization or allergic reactions .

The synthesis of (Chloromethyl)trimethoxysilane typically involves the following methods:

- Reaction with Methanol: A common synthesis route involves reacting chloromethyltrichlorosilane with absolute methanol under controlled conditions. The reaction is usually performed in a reactor equipped for refluxing, where the temperature is maintained between 118-120°C .General reaction:

- Catalytic Methods: Catalysts such as triethylamine may be employed to neutralize hydrochloric acid produced during the synthesis, enhancing yield and purity .

Industrial production often utilizes large-scale reactors under inert atmospheres to minimize side reactions, followed by purification techniques like distillation to achieve desired purity levels exceeding 98% .

(Chloromethyl)trimethoxysilane is utilized across various industries due to its unique properties:

- Silane Coupling Agent: Enhances adhesion and compatibility in coatings, adhesives, sealants, and elastomers.

- Surface Modification: Modifies surfaces of materials such as glass, metals, and plastics to improve performance and durability.

- Organic Synthesis: Serves as an essential reagent in preparing organosilicon compounds.

- Chemical Intermediates: Functions as a key intermediate in the synthesis of pharmaceuticals and agrochemicals

Several compounds share structural similarities with (Chloromethyl)trimethoxysilane but differ in functionality or reactivity:

Compound Name Structure/Functional Groups Unique Features Chlorotriethoxysilane Lacks chloromethyl group Less reactive in nucleophilic substitution Triethoxysilane Contains three ethoxy groups Limited reactivity due to absence of halide (3-Chloropropyl)triethoxysilane Longer carbon chain Different reactivity profile (Chloromethyl)trimethoxysilane stands out due to its chloromethyl group, which significantly enhances its reactivity compared to these similar compounds. This unique feature allows it to serve as a valuable intermediate in synthesizing various silicon-based materials and polymers .

(Chloromethyl)trimethoxysilane, known scientifically as chloromethyltrimethoxysilane, is an industrially significant organosilicon compound that serves as a crucial precursor in numerous manufacturing applications. Industrial production of this compound follows established manufacturing protocols that leverage proven chemical synthesis pathways designed for commercial scalability and economic efficiency.

The primary industrial manufacturing route involves the alcoholysis of chloromethyltrichlorosilane with methanol. This process represents a fundamental esterification reaction that forms the backbone of commercial organosilane production [1]. The reaction proceeds through a nucleophilic substitution mechanism where methanol molecules systematically replace chlorine atoms on the silicon center, generating (chloromethyl)trimethoxysilane and hydrogen chloride as a byproduct .

Industrial-scale manufacturing typically employs specialized reactor systems designed to handle the corrosive nature of hydrogen chloride byproducts while maintaining optimal reaction conditions. Commercial production facilities utilize continuous synthesis approaches where chloromethyltrichlorosilane and methanol are premixed and introduced into temperature-controlled reaction columns. The reaction temperature is maintained at 50-60°C under reduced pressure conditions of approximately 400 torr to facilitate efficient conversion [3].

Production yields in industrial settings consistently achieve 99% conversion rates when optimal conditions are maintained. The process involves careful control of temperature, pressure, and reactant ratios to maximize product purity and minimize unwanted side reactions [3]. Industrial facilities employ sophisticated distillation systems to separate the desired product from reaction byproducts and unreacted starting materials.

The manufacturing process generates hydrogen chloride gas as a significant byproduct, which is typically absorbed through water absorption systems to produce high-concentration hydrochloric acid as a recoverable secondary product [3]. This approach enhances the economic viability of the manufacturing process by converting waste streams into valuable chemical products.

Quality control in industrial production maintains product purity specifications exceeding 98% by gas chromatography analysis [4]. The final product appears as a colorless to almost colorless clear liquid with a density of 1.132 g/mL at 25°C and a boiling point of 151°C [1] [5].

Reaction Mechanisms in Esterification Processes

The esterification of (chloromethyl)trimethoxysilane follows well-established mechanistic pathways that are fundamental to organosilane chemistry. The reaction proceeds through nucleophilic substitution mechanisms that vary depending on the reaction conditions and catalyst systems employed.

Under typical industrial conditions, the esterification process follows an SN2-Si mechanism where nucleophilic methanol molecules attack the electrophilic silicon center. The reaction mechanism involves the formation of pentacoordinate silicon intermediates or transition states that facilitate the displacement of chloride ions [6]. This mechanism is favored under alkaline conditions where hydroxyl groups or deprotonated alkoxide species serve as nucleophiles.

The reaction proceeds through sequential substitution steps where each chlorine atom is progressively replaced by methoxy groups. The initial substitution creates a more electrophilic silicon center, which accelerates subsequent substitution reactions. This auto-catalytic effect contributes to the high conversion rates observed in industrial production [6].

Under acidic conditions, the mechanism shifts to an SN1-Si pathway where the departure of the leaving group is facilitated by protonation. This mechanism involves the formation of silyl cations that are subsequently attacked by nucleophilic methanol molecules [6]. The acidic conditions protonate the alkoxide groups, making them better leaving groups and facilitating the overall transformation.

The esterification process is accompanied by re-esterification reactions that can occur between intermediate products. These secondary reactions contribute to the overall complexity of the reaction mixture but generally do not significantly impact the primary product formation when reaction conditions are properly controlled [6].

Temperature plays a critical role in determining the reaction rate and selectivity. Higher temperatures favor faster reaction rates but may also promote undesired side reactions such as hydrolysis or condensation. The optimal temperature range of 50-60°C represents a balance between reaction efficiency and product selectivity [3].

The presence of water in the reaction system can significantly impact the reaction mechanism by promoting hydrolysis reactions that compete with the desired esterification pathway. Industrial processes employ anhydrous conditions and water-scavenging agents to minimize these competing reactions [6].

Process Optimization and Yield Enhancement Strategies

Process optimization for (chloromethyl)trimethoxysilane production focuses on maximizing product yield while maintaining high purity standards and minimizing production costs. Several strategic approaches have been developed to enhance manufacturing efficiency and product quality.

Temperature optimization represents a fundamental aspect of process enhancement. The reaction temperature of 50-60°C provides optimal conversion rates while minimizing thermal degradation of products. Higher temperatures can accelerate reaction rates but may promote undesired side reactions that reduce overall yield and product purity [3]. Lower temperatures result in incomplete conversion and extended reaction times that negatively impact production efficiency.

Pressure control during the manufacturing process significantly influences product yield and quality. Reduced pressure conditions of approximately 400 torr facilitate the removal of volatile byproducts, particularly hydrogen chloride, which can cause equipment corrosion and product degradation if allowed to accumulate [3]. The continuous removal of gaseous byproducts also shifts the reaction equilibrium toward product formation, enhancing overall conversion efficiency.

Catalyst selection and optimization provide opportunities for yield enhancement without requiring major process modifications. Base catalysts such as sodium carbonate and triethylamine can be employed to neutralize acidic byproducts and promote favorable reaction conditions [7]. Alternative catalyst systems, including ruthenium-based complexes, offer improved selectivity and reduced side product formation compared to traditional platinum catalysts.

Reactant ratio optimization ensures maximum utilization of starting materials while minimizing waste generation. Stoichiometric excess of methanol helps drive the reaction to completion while providing a reaction medium that facilitates heat transfer and mixing [3]. The optimal methanol-to-chlorosilane ratio typically ranges from 3.2:1 to 3.5:1 to account for losses due to evaporation and side reactions.

Solvent selection can significantly impact reaction efficiency and product quality. High-boiling organic solvents can be employed to maintain reaction temperatures while preventing excessive evaporation of reactants [8]. The choice of solvent must balance factors including boiling point, chemical inertness, and ease of separation from final products.

Reaction time optimization balances production throughput with complete conversion of starting materials. Extended reaction times ensure maximum conversion but reduce overall productivity. Typical industrial processes achieve optimal results with reaction times of 6-14 hours, depending on specific process conditions and equipment design [9].

Product purification strategies play a crucial role in achieving high-quality final products. Distillation remains the primary purification method, with fractional distillation systems providing precise separation of products from byproducts and unreacted starting materials [3]. Advanced distillation techniques can achieve product purities exceeding 99% while maintaining high recovery rates.

Process intensification through reactive distillation combines reaction and separation operations in a single unit, reducing capital costs and energy consumption while improving overall process efficiency [10]. This approach has demonstrated significant cost savings of up to 45% compared to traditional multi-step processes through reduced energy consumption and investment requirements.

Continuous process monitoring and control systems enable real-time optimization of reaction conditions based on product quality measurements and process parameters. Advanced control systems can automatically adjust temperature, pressure, and feed rates to maintain optimal operating conditions and maximize product yield [10].

Waste heat recovery systems capture thermal energy from exothermic reactions and hot product streams, reducing overall energy consumption and improving process economics. These systems can recover up to 30-40% of process heat, significantly reducing operational costs [11].

(Chloromethyl)trimethoxysilane, with its unique chemical structure and versatile reactivity, has established itself as a critical compound across multiple industrial sectors and research domains. This organosilicon compound, characterized by the molecular formula C4H11ClO3Si, serves as a fundamental building block in advanced materials synthesis and surface modification applications [1] [2] [3].

Surface Modification and Silane Coupling Agent Functionality

The primary industrial application of (Chloromethyl)trimethoxysilane lies in its exceptional capability as a silane coupling agent, where it functions as a molecular bridge between organic and inorganic materials [5] [6]. This bifunctional molecule contains both hydrolyzable methoxy groups that react with inorganic surfaces and a reactive chloromethyl group that bonds with organic polymers [7] [3].

Mechanism of Action and Surface Treatment

The surface modification process occurs through a well-established hydrolysis-condensation mechanism. Upon contact with moisture, the trimethoxysilane groups undergo hydrolysis to form silanol groups, which subsequently condense with hydroxyl groups present on inorganic surfaces such as glass, metals, and ceramics [8] [9]. This reaction forms stable siloxane bonds (Si-O-Si) that provide durable chemical anchoring to the substrate [6] [10].

Research has demonstrated that (Chloromethyl)trimethoxysilane exhibits superior performance in enhancing interfacial adhesion compared to conventional coupling agents. Studies show that the compound can improve adhesion strength by up to 426% when used as a surface treatment for polyimide substrates in electronic applications [11]. The chloromethyl functional group provides unique reactivity through nucleophilic substitution reactions, enabling covalent bonding with amino groups, hydroxyl groups, and other nucleophiles [12].

Industrial Performance Data

Comprehensive industrial testing has revealed significant performance improvements across multiple applications. In glass fiber reinforced plastics, (Chloromethyl)trimethoxysilane treatment results in 15-30% improvement in flexural strength and 20-25% enhancement in impact resistance [9] [13]. The compound demonstrates excellent thermal stability, maintaining its coupling effectiveness at temperatures up to 200°C, making it suitable for high-temperature applications [2] [3].

The hydrophobic characteristics imparted by the chloromethyl group contribute to moisture resistance improvements of 40-60% in treated materials [14]. This property is particularly valuable in outdoor applications where environmental exposure is a concern [9] [13].

Role in Advanced Material Synthesis (Aerogels, Nanocomposites)

(Chloromethyl)trimethoxysilane plays a pivotal role in the synthesis of advanced materials, particularly in the development of aerogels and nanocomposite systems. Its unique chemical properties enable the formation of novel material architectures with tailored properties [12] [15].

Aerogel Development and Synthesis

The compound serves as a crucial precursor in the synthesis of poly(chloromethylsilsesquioxane) aerogels, which exhibit remarkable mechanical flexibility and spring-back behavior under compression [12]. Unlike traditional silica aerogels, these organic-inorganic hybrid materials can withstand significant deformation without permanent damage, making them suitable for applications requiring mechanical resilience [12].

Research conducted by Japanese scientists has demonstrated that (Chloromethyl)trimethoxysilane-based aerogels can be synthesized under controlled pH conditions (pH ≥ 3.5) in the presence of cationic surfactants [12]. The resulting aerogels exhibit densities ranging from 0.15 to 0.45 g/cm³ with surface areas of 200-400 m²/g [12]. These materials demonstrate superior thermal insulation properties with thermal conductivities as low as 0.015 W/m·K [12].

Nanocomposite Applications

In nanocomposite development, (Chloromethyl)trimethoxysilane functions as both a coupling agent and a structural modifier. The compound facilitates the uniform dispersion of nanoparticles within polymer matrices, preventing agglomeration and ensuring optimal property enhancement [16] [17]. Studies have shown that when used in carbon nanotube-polymer composites, the compound improves electrical conductivity by 35-50% while maintaining mechanical integrity [18] [17].

The reactive chloromethyl group enables the formation of covalent bonds with carbon nanotubes, creating stable interfaces that enhance load transfer efficiency [17] [19]. This results in nanocomposites with tensile strengths exceeding 200 MPa and Young's moduli above 15 GPa [17].

Advanced Material Properties

Materials synthesized using (Chloromethyl)trimethoxysilane exhibit unique properties that distinguish them from conventional composites. The compound's electron-withdrawing chloromethyl group enhances mechanical properties by promoting crosslinking density [7] [3]. Thermal analysis reveals that treated materials show improved thermal stability with decomposition temperatures increased by 20-40°C compared to untreated counterparts [20].

Applications in Semiconductor Manufacturing and Electronics

The electronics and semiconductor industries have embraced (Chloromethyl)trimethoxysilane for its exceptional properties in enhancing electrical performance and environmental stability [21] [22] [23]. The compound's ability to form stable, moisture-resistant interfaces makes it invaluable in electronic component manufacturing [21] [24].

Semiconductor Surface Treatment

In semiconductor manufacturing, (Chloromethyl)trimethoxysilane serves as a critical surface treatment agent for improving device reliability and performance [21]. The compound forms protective layers on silicon wafers and other semiconductor substrates, preventing moisture infiltration and contamination [21] [22]. This treatment is particularly important in advanced node technologies where even minor surface defects can significantly impact device performance [21].

Industrial data indicates that semiconductor devices treated with (Chloromethyl)trimethoxysilane show 25-40% improvement in electrical insulation properties and 30-50% reduction in moisture-induced failures [21] [22]. The compound's low dielectric constant (2.8-3.2) makes it suitable for interlayer dielectric applications in advanced integrated circuits [21].

Electronic Component Applications

The electronics industry utilizes (Chloromethyl)trimethoxysilane extensively in printed circuit board manufacturing and electronic packaging [23] [24]. The compound enhances the adhesion between copper traces and substrate materials, improving signal integrity and reducing electrical failures [23]. Treatment with the compound results in 15-25% improvement in peel strength and 20-30% enhancement in thermal cycling resistance [23] [24].

Performance in High-Frequency Applications

Research has demonstrated that (Chloromethyl)trimethoxysilane-treated materials exhibit excellent performance in high-frequency applications. The compound's low loss tangent (0.002-0.005) and stable dielectric properties make it suitable for millimeter-wave applications [21] [22]. Components treated with the compound show minimal signal loss and excellent impedance stability across frequency ranges from DC to 100 GHz [21].

Environmental Stability and Reliability

Electronic components treated with (Chloromethyl)trimethoxysilane demonstrate superior environmental stability. The compound provides protection against humidity, temperature cycling, and chemical exposure [22] [23]. Accelerated aging tests show that treated components maintain 95% of their initial performance after 2000 hours of exposure to 85°C/85% relative humidity conditions [22] [23].

The compound's versatility extends to specialized applications including microelectromechanical systems (MEMS), where it serves as both a structural material and a protective coating [21] [22]. In MEMS applications, the compound enables the fabrication of movable structures with improved mechanical properties and reduced stiction [21].

Industrial Implementation Data

Manufacturing data from major electronics companies indicates that (Chloromethyl)trimethoxysilane treatment reduces production defects by 15-25% and extends component lifetimes by 30-50% [22] [23]. The compound's ease of application and compatibility with existing manufacturing processes make it an attractive choice for large-scale production [22] [23] [24].

GHS Hazard Statements

H225 (95.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable